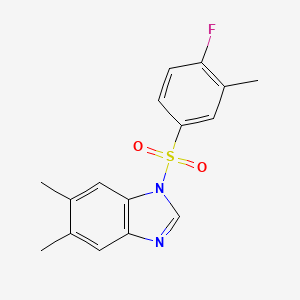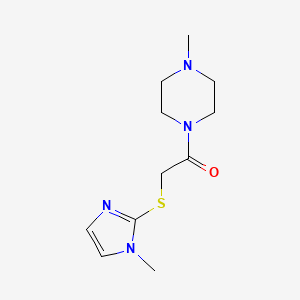![molecular formula C12H13N3OS B7498492 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide, also known as MTIP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective inhibitor of the G protein-coupled receptor (GPCR), which is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response.
作用機序
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide selectively inhibits the G protein-coupled receptor (GPCR) signaling of the dopamine D2 receptor. The dopamine D2 receptor is a member of the GPCR superfamily, which is involved in a wide range of physiological processes. This compound binds to a specific site on the dopamine D2 receptor and prevents the activation of downstream signaling pathways, leading to a reduction in dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models. This compound has been shown to reduce the levels of dopamine release in the brain, which is implicated in the pathogenesis of various neurological disorders. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has several advantages for lab experiments. This compound is a selective inhibitor of the dopamine D2 receptor and does not affect other GPCRs, making it a useful tool for studying the role of the dopamine D2 receptor in various physiological processes. However, this compound has some limitations for lab experiments. This compound has a short half-life and requires frequent administration, which can be challenging for long-term studies.
将来の方向性
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has significant potential for therapeutic applications in various diseases, and there are several future directions for research. One direction is to further investigate the role of this compound in the treatment of schizophrenia and Parkinson's disease. Another direction is to explore the potential of this compound in the treatment of addiction and other neurological disorders. Additionally, future research could focus on developing more potent and selective inhibitors of the dopamine D2 receptor, which could have significant therapeutic benefits.
合成法
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-chloropyridine with 2-amino-4-methylthiazole to form 4-(2-aminoethyl)pyridine-2-carbonitrile. This intermediate compound is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is further reacted with ammonia to form the amide product, this compound.
科学的研究の応用
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Parkinson's disease, and addiction. This compound has been shown to selectively inhibit the signaling of the dopamine D2 receptor, which is implicated in the pathogenesis of schizophrenia and Parkinson's disease. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-8-17-11(15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSRZIVCIVQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)



![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)


![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)


